3-Iodo-4-methylbenzene-1-sulfonamide
Overview
Description
3-Iodo-4-methylbenzene-1-sulfonamide: is an organosulfur compound with the molecular formula C7H8INO2S and a molecular weight of 297.12 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-4-methylbenzene-1-sulfonamide typically involves the iodination of 4-methylbenzenesulfonamide. One common method includes the reaction of 4-methylbenzenesulfonamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Iodo-4-methylbenzene-1-sulfonamide can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives under strong oxidizing conditions.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry: 3-Iodo-4-methylbenzene-1-sulfonamide is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its sulfonamide group is known for its bioactivity, making it a candidate for the development of antimicrobial and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows for modifications that can lead to the development of new materials with desirable properties.
Mechanism of Action
The mechanism of action of 3-iodo-4-methylbenzene-1-sulfonamide is primarily related to its ability to interact with biological targets through its sulfonamide group. This group can form hydrogen bonds with enzymes and receptors, inhibiting their activity. The iodine atom can also participate in halogen bonding, further enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
4-Methylbenzenesulfonamide: Lacks the iodine atom, making it less reactive in certain chemical reactions.
3-Bromo-4-methylbenzene-1-sulfonamide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
3-Chloro-4-methylbenzene-1-sulfonamide:
Uniqueness: 3-Iodo-4-methylbenzene-1-sulfonamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound in synthetic chemistry and drug design, offering opportunities for the development of novel compounds with enhanced biological activity .
Properties
IUPAC Name |
3-iodo-4-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDARHVDXDFHNPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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